Nigakihemiacetal B
CAS No.: 76-77-7
Cat. No.: VC0536986
Molecular Formula: C22H30O6
Molecular Weight: 390.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76-77-7 |
|---|---|
| Molecular Formula | C22H30O6 |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | (1S,2S,6S,7S,9R,13R,17S)-11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,16-dione |
| Standard InChI | InChI=1S/C22H30O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15-16,19,23H,8-9H2,1-6H3/t10-,12+,13+,15-,16?,19+,21-,22+/m1/s1 |
| Standard InChI Key | BDQNCUODBJZKIY-NUPPOKJBSA-N |
| Isomeric SMILES | C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(O3)O)C)OC)C)C)OC |
| SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |
| Canonical SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(O3)O)C)OC)C)C)OC |
| Appearance | Solid powder |
| Melting Point | Mp 230.5-231 ° 230.5-231°C |
Introduction
Structural and Chemical Characteristics
Molecular Composition and Physical Properties
Nigakihemiacetal B (C₂₂H₃₀O₆) is a triterpenoid lactone with a molecular weight of 390.47 g/mol and a mono-isotopic mass of 390.204 g/mol . Its IUPAC name, 11-hydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-4,14-diene-3,16-dione, reflects its tetracyclic structure with oxygenation at specific positions . The compound’s SMILES notation (COC1=CC(C)C2CC3OC(O)CC4C(C)=C(OC)C(=O)C(C34C)C2(C)C1=O) and InChI key (BDQNCUODBJZKIY-UHFFFAOYSA-N) further detail its stereochemistry and functional groups .
Key physical properties include solubility in methanol and a white crystalline appearance at room temperature . Its topological polar surface area (82.10 Ų) and XlogP value (2.20) suggest moderate lipophilicity, influencing its bioavailability .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₀O₆ | |
| Molecular Weight | 390.47 g/mol | |
| Exact Mass | 390.204 g/mol | |
| Topological Polar Surface Area | 82.10 Ų | |
| XlogP | 2.20 | |
| Solubility | Methanol |
Classification and Structural Analogues
Nigakihemiacetal B belongs to the quassinoid family, a class of degraded triterpenes categorized into C-18, C-19, C-20, C-22, and C-25 types . Its structure aligns with the C-22 group, characterized by a tetracyclic framework without oxygenation at C-20 . Structural analogues include Nigakilactone B (C₂₁H₂₈O₆) and Picrasin B, which share similar lactone and methoxy groups but differ in hydroxylation patterns .
Biological Activities and Pharmacological Mechanisms
Antimalarial and Antiviral Properties
Quassinoids, including Nigakihemiacetal B, exhibit antimalarial activity by disrupting parasite metabolism. Similarly, their antiviral potential stems from interactions with viral replication machinery, though specific data on Nigakihemiacetal B remains sparse .
Insecticidal and Antifeedant Actions
Nigakihemiacetal B’s bitter taste and structural complexity contribute to its insecticidal properties. Quassinoids are known to interfere with insect digestive enzymes, making them candidates for natural pest control .
Synthesis, Isolation, and Analytical Techniques
Natural Sources and Extraction Methods
Nigakihemiacetal B is primarily isolated from Quassia amara (Surinam quassia) and Picrasma quassioides using solvent-based extraction followed by chromatographic purification .
Analytical Characterization
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm its identity. Collision cross-section (CCS) values ([M+H]⁺: 191.0 Ų) aid in ion mobility-mass spectrometry (IM-MS) analysis .
Applications in Research and Industry
Reference Standards and Pharmacological Studies
Comparative Analysis with Related Quassinoids
| Compound | Molecular Formula | Key Functional Groups | Notable Activity |
|---|---|---|---|
| Nigakihemiacetal B | C₂₂H₃₀O₆ | Methoxy, hydroxy, lactone | Anticancer, antimalarial |
| Nigakilactone B | C₂₁H₂₈O₆ | Lactone, hydroxy, methoxy | Insecticidal, antifeedant |
| Picrasin B | C₂₀H₂₆O₅ | Methoxy, lactone | Cytotoxic |
| Quassin | C₂₂H₃₀O₇ | Hydroxy, methoxy, lactone | Insecticidal, antiparasitic |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume